molecular formula C17H13NO5 B8572843 N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]acetamide

Cat. No. B8572843
M. Wt: 311.29 g/mol
InChI Key: OSQJYYNWLZXJIO-UHFFFAOYSA-N
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Patent
US08372866B2

Procedure details

Prepared analogously to Example 5d, starting from 2-(4-hydroxyphenyl)-3-hydroxy-6-acetamido-4H-1-benzopyran-4-one. Yield: 84%; Rf (9/1 Chloroform/Methanol): 0.59, 1H-NMR (d6-DMSO): 10.38 (s broad, 1H), 8.40 (d, 1H), 8.1-7.9 (m, 3H), 7.70 (d, 1H); 7.55-7.25 (m, 10H); 7.17 (d, 2H); 5.22 (s, 2H), 5.07 (s, 2H); 2.11 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:23])[CH3:22])=[CH:16][C:11]=3[C:12](=[O:15])[C:13]=2[OH:14])=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]3[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:23])[CH3:22])=[CH:16][C:11]=3[C:12](=[O:15])[C:13]=2[O:14][CH2:8][C:5]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1OC2=C(C(C1O)=O)C=C(C=C2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 5d

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C=1OC2=C(C(C1OCC1=CC=CC=C1)=O)C=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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